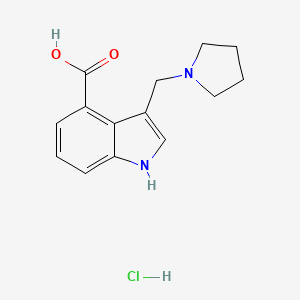

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride

Description

3-(Pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring an indole core substituted with a pyrrolidinylmethyl group at position 3 and a carboxylic acid moiety at position 4, formulated as a hydrochloride salt. This structural configuration enhances solubility and bioavailability compared to its free acid form. The compound has been cataloged as a research chemical (Ref: 10-F734452) but is currently discontinued .

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c17-14(18)11-4-3-5-12-13(11)10(8-15-12)9-16-6-1-2-7-16;/h3-5,8,15H,1-2,6-7,9H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQYMOFFLBBFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CNC3=CC=CC(=C32)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with a suitable pyrrolidine derivative under basic conditions.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, which involves the reaction of the indole derivative with carbon dioxide under high pressure and temperature.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.

Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Pyrrolidine derivative in the presence of a base such as sodium hydroxide.

Hydrolysis: Hydrochloric acid in water.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives.

Hydrolysis: Free carboxylic acid.

Scientific Research Applications

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities.

Biological Studies: It is used in studies to understand the biological pathways and mechanisms of action of indole derivatives.

Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Pharmacology: It is used in pharmacological studies to evaluate its effects on various biological targets.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Core Heterocycle : The indole scaffold in the target compound contrasts with benzoic acid () or pyridine-based analogs (), influencing aromatic stacking and hydrogen-bonding capabilities.

- Substituent Position: The carboxylic acid group at position 4 (target) vs.

- Salt Form : Hydrochloride salts (target, ) improve solubility compared to free acids or esters.

Antiviral Activity of Indole-Pyridine Hybrids

Compound 227 (5-chloro-4-methylpyridin-3-yl-1H-indole-4-carboxylate) demonstrates potent antiviral activity against SARS-CoV-2 3CLpro (EC₅₀ ∼2.2 µM), comparable to Remdesivir . Mechanistic studies reveal:

- Covalent binding of the indole carbonyl group to catalytic Cys145.

- π-π interactions between the indole ring and His41 in the protease active site .

Role of Pyrrolidine and Piperidine Moieties

- Pyrrolidinylmethyl Group : Present in both the target compound and 3-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride (), this group enhances lipophilicity and may modulate blood-brain barrier penetration.

Biological Activity

3-(Pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly in the fields of neuropharmacology and antimicrobial research. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of the pyrrolidine moiety enhances its unique properties, making it a subject of interest for various biological activities. Its molecular formula is C₁₃H₁₅ClN₂O₂, with a molecular weight of approximately 280.75 g/mol .

Neuropharmacological Effects

Research indicates that compounds with indole structures often interact with serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety. The pyrrolidine ring may enhance binding affinity and selectivity for specific biological targets, which is crucial for developing effective therapeutic agents .

Key Findings:

- Serotonin Receptor Interaction: Indole derivatives are known to modulate serotonin pathways, which are critical in mood regulation.

- Potential Therapeutic Uses: Investigations into the compound's efficacy in animal models of depression and anxiety are ongoing.

Antimicrobial Activity

In addition to neuropharmacological effects, 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | Moderate activity |

| Pseudomonas aeruginosa | Less effective |

The compound exhibited complete bacterial death within hours against S. aureus and E. coli at specific concentrations .

Synthesis

The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride typically involves multi-step procedures that include:

- Formation of the Indole Core: Utilizing established synthetic routes to construct the indole framework.

- Pyrrolidine Substitution: Introducing the pyrrolidine group through nucleophilic substitution reactions.

- Hydrochloride Formation: Converting the free base to its hydrochloride form to enhance solubility.

Case Studies

Case Study 1: Neuropharmacological Assessment

A study evaluated the antidepressant-like effects of the compound in rodent models. Results indicated a significant reduction in immobility time during forced swim tests, suggesting potential efficacy in treating depressive symptoms .

Case Study 2: Antimicrobial Testing

In vitro tests assessed the antimicrobial activity against various pathogens. The compound demonstrated substantial inhibition against S. aureus and E. coli, indicating its potential as an antibacterial agent .

Q & A

Q. What are the optimal synthetic routes for 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling pyrrolidine derivatives with indole precursors under acidic conditions. A multi-step approach may include:

- Step 1 : Formation of the indole-4-carboxylic acid scaffold via condensation of substituted indole aldehydes with pyrrolidine derivatives (e.g., using acetic acid and sodium acetate as catalysts, refluxed for 2.5–3 hours) .

- Step 2 : Hydrochloride salt formation by treating the freebase with HCl.

Optimization Strategies : - Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical parameters .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and yield.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the pyrrolidine methyl group and indole core. Chemical shifts for the pyrrolidine protons typically appear at δ 1.5–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for CHClNO: 280.09 g/mol).

- HPLC-PDA : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid).

- X-ray crystallography : For absolute configuration confirmation, if single crystals are obtainable .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Stability : Dissolve the compound in buffers (pH 1–10) and monitor degradation via HPLC at 25°C and 40°C over 7 days.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity : Expose samples to UV-Vis light (254 nm) and track changes in absorbance spectra.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, compute activation energies for pyrrolidine-indole coupling reactions .

- Molecular Docking : Predict binding affinities of derivatives to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Prioritize derivatives with low binding energies for synthesis.

- Machine Learning : Train models on existing reaction data to predict optimal solvents/catalysts for novel analogs.

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Reproducibility Checks : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. For example, reconcile conflicting IC values by adjusting for differences in assay pH or serum content .

- Mechanistic Studies : Conduct isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate direct target interactions, ruling out off-target effects .

Q. How can researchers design comparative studies to evaluate the pharmacological advantages of this compound over structurally similar analogs?

Methodological Answer:

- SAR (Structure-Activity Relationship) Analysis :

- Synthesize analogs with modifications to the pyrrolidine ring (e.g., replacing methyl with ethyl) or indole substituents.

- Test analogs in parallel using in vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., murine inflammation assays).

- Pharmacokinetic Profiling : Compare bioavailability, half-life, and metabolic stability via LC-MS/MS in plasma samples .

Q. What experimental approaches are suitable for investigating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout Screens : Identify genes essential for the compound’s activity in target cells.

- Proteomics : Use 2D gel electrophoresis or tandem mass tagging (TMT) to detect protein expression changes post-treatment.

- Transcriptomics : Perform RNA-seq to map gene expression profiles and identify perturbed pathways .

Q. How can researchers address challenges in scaling up synthesis without compromising yield or purity?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to detect impurities during scale-up.

- Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.